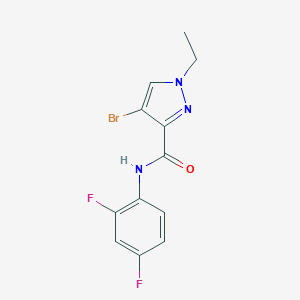
4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BDF 8634, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit interesting properties that make it a promising candidate for various research studies.
作用机制
The mechanism of action of 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression and cell proliferation. In neurons, 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been found to modulate the release of neurotransmitters by interacting with presynaptic voltage-gated calcium channels. In immune cells, 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been found to inhibit the activity of the transcription factor NF-kappaB, which plays a role in regulating the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been found to exhibit various biochemical and physiological effects, depending on the research application. In cancer cells, 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been found to enhance synaptic transmission and protect against oxidative stress-induced damage. In immune cells, 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 in lab experiments is its ability to exhibit potent and selective activity against various cellular targets. This makes it a valuable tool for studying the mechanisms of various biological processes and for developing new therapeutic agents. However, one limitation of using 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 is its potential toxicity and side effects, which can affect the interpretation of experimental results and limit its clinical applications.
未来方向
There are several future directions for research involving 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634. One direction is to further elucidate its mechanism of action and its potential applications in various scientific research fields. Another direction is to develop new analogs of 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 with improved potency and selectivity for specific cellular targets. Additionally, more studies are needed to evaluate the safety and efficacy of 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 in preclinical and clinical trials, which could lead to its eventual use as a therapeutic agent.
合成方法
The synthesis of 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 involves a series of chemical reactions that start with the condensation of 2,4-difluoroaniline and ethyl acetoacetate to form 2,4-difluorophenyl-1-ethyl-3-oxobutylamine. This intermediate is then reacted with hydrazine hydrate and 4-bromo-3-nitrobenzoic acid to yield the final product, 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634.
科学研究应用
4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neuroscience, 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
分子式 |
C12H10BrF2N3O |
|---|---|
分子量 |
330.13 g/mol |
IUPAC 名称 |
4-bromo-N-(2,4-difluorophenyl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrF2N3O/c1-2-18-6-8(13)11(17-18)12(19)16-10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3,(H,16,19) |
InChI 键 |
VSFZEJFXSMBQJK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)F)F)Br |
规范 SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)F)F)Br |
溶解度 |
18.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280068.png)
![4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280071.png)
![N-(2,6-dichlorophenyl)-2-[1-(4-methylphenyl)-5-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B280072.png)
![4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280076.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280078.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280079.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(3-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280080.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280087.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280091.png)
![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)